(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

Chiral resolution Enantiomeric purity Stereospecific synthesis

(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one (CAS 920801-58-7) is a chiral morpholin-3-one derivative with molecular formula C18H18FNO3 and a molecular weight of 315.3 g/mol. It belongs to the class of 4,6-disubstituted morpholin-3-ones, a scaffold recognized for its utility in medicinal chemistry, particularly as intermediates toward kinase inhibitors and CNS-targeted agents.

Molecular Formula C18H18FNO3
Molecular Weight 315.3 g/mol
CAS No. 920801-58-7
Cat. No. B12613577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
CAS920801-58-7
Molecular FormulaC18H18FNO3
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO3/c1-22-16-8-2-13(3-9-16)10-20-11-17(23-12-18(20)21)14-4-6-15(19)7-5-14/h2-9,17H,10-12H2,1H3/t17-/m0/s1
InChIKeyGNUNBNQZELSGLZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one (CAS 920801-58-7) Is a Structurally Defined Research Intermediate


(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one (CAS 920801-58-7) is a chiral morpholin-3-one derivative with molecular formula C18H18FNO3 and a molecular weight of 315.3 g/mol . It belongs to the class of 4,6-disubstituted morpholin-3-ones, a scaffold recognized for its utility in medicinal chemistry, particularly as intermediates toward kinase inhibitors and CNS-targeted agents [1]. The compound features a (6R)-configured 4-fluorophenyl substituent at the 6-position and a 4-methoxybenzyl group at the morpholinone nitrogen, a dual-substitution pattern that dictates its conformational preferences and potential binding interactions [2]. Commercially, this compound is supplied for non-human research use exclusively, with typical catalog purities of ≥95% .

Why Generic Substitution Fails for (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one


Within the morpholin-3-one family, seemingly minor structural alterations produce profound changes in key molecular properties that govern biological performance and synthetic utility. The (6R) absolute configuration directly controls the three-dimensional presentation of the 4-fluorophenyl pharmacophore, a feature absent in the (6S) enantiomer (CAS 920798-01-2) . Changing the fluorine position from para to meta (CAS 920801-69-0) alters the molecule's electrostatic potential surface and hydrogen-bond acceptor capacity . Removing the N-(4-methoxybenzyl) group entirely (e.g., CAS 920801-67-8) eliminates a critical determinant of lipophilicity and metabolic stability, while also removing a functional handle for further synthetic elaboration . These structure–property relationships mean that in-class analogs cannot be treated as interchangeable in any application where molecular recognition, pharmacokinetic profile, or downstream derivatization outcomes matter.

Quantitative Differentiation Evidence for (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one vs. Closest Analogs


Chiral Identity: (6R) vs. (6S) Enantiomer Structural Confirmation

The target compound is the single (6R) enantiomer (CAS 920801-58-7), while the (6S) enantiomer is a distinct chemical entity (CAS 920798-01-2) with a different CAS registration . Both share identical molecular formulas (C18H18FNO3) and molecular weights (315.3 g/mol) but exhibit distinct InChI Keys: the (6R) enantiomer is characterized by the stereodescriptor '/t17-/m0/s1' in its InChI, whereas the (6S) enantiomer bears '/t17-/m1/s1', confirming opposite absolute configurations at the C6 stereocenter . This stereochemical divergence means the two compounds are not interchangeable in any application where three-dimensional molecular recognition (e.g., enzyme binding, receptor engagement) governs functional outcomes.

Chiral resolution Enantiomeric purity Stereospecific synthesis

Fluorine Positional Isomerism: 4-Fluorophenyl vs. 3-Fluorophenyl Substitution

The target compound (CAS 920801-58-7) bears a para-fluorine substituent on the 6-phenyl ring, whereas its closest positional isomer, (6R)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one (CAS 920801-69-0), places the fluorine atom at the meta position . Both compounds share the same molecular formula (C18H18FNO3) and molecular weight (315.3 g/mol), but fluorine positional isomerism is well-established in medicinal chemistry to alter electronic distribution, CYP450 oxidative metabolism susceptibility, and target binding [1]. Specifically, para-fluorine substitution reduces the electron density at the phenyl ring's para position, potentially blocking a metabolic soft spot for CYP450-mediated hydroxylation, whereas meta-fluorine exerts a predominantly inductive electron-withdrawing effect without the same para-blocking function [1].

Fluorine scanning Structure–activity relationship Metabolic stability

N-Substitution Impact: 4-Methoxybenzyl Group Presence vs. N-Unsubstituted Analog

The target compound incorporates an N-(4-methoxybenzyl) substituent, which is absent in the simpler analog (6R)-6-(4-fluorophenyl)morpholin-3-one (CAS 920801-67-8) . The presence of the 4-methoxybenzyl group adds substantial molecular weight (315.3 vs. 195.19 g/mol) and alters key calculated physicochemical parameters. Based on the structural increment contributed by the 4-methoxybenzyl moiety, the target compound is expected to exhibit an increase in calculated logP of approximately +1.5 to +2.0 units and an increase in polar surface area (PSA) contributed by the additional oxygen atom, relative to the N-unsubstituted analog [1]. The 4-methoxybenzyl group also serves as a protecting group at the morpholinone nitrogen, enabling selective functionalization at other positions during multi-step synthetic sequences—a capability absent in the N-unsubstituted version [2].

Lipophilicity modulation Synthetic intermediate Protecting group strategy

6-Aryl Halogen Variation: 4-Fluorophenyl vs. 3-Chlorophenyl Analog

The target compound features a 4-fluorophenyl group at the 6-position, distinguishing it from the 3-chlorophenyl analog, 6-(3-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one (CAS 1803584-60-2) . Fluorine and chlorine are both halogen substituents but differ substantially in size (van der Waals radii: F = 1.47 Å, Cl = 1.75 Å), electronegativity (F = 3.98, Cl = 3.16), and lipophilicity contribution (Hansch π: F = +0.14, Cl = +0.71) [1]. The smaller, more electronegative fluorine atom typically enhances metabolic stability by blocking CYP450-mediated oxidation at the para position, whereas the larger chlorine atom introduces greater steric bulk and higher lipophilicity, which may affect membrane permeability and off-target binding [1].

Halogen bonding Bioisosterism CYP450 inhibition

Best-Fit Research and Industrial Application Scenarios for (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one


Chiral Chromatography Method Development and Enantiomeric Purity Validation

The target compound, with its well-defined (6R) configuration, serves as a reference standard for chiral HPLC or SFC method development aimed at separating morpholin-3-one enantiomers . Its distinct InChI stereodescriptor (/t17-/m0/s1) permits unambiguous identification in analytical workflows. The (6S) enantiomer (CAS 920798-01-2) is commercially available as a comparator, enabling direct enantiomeric purity assessment. This application is critical for quality control in any synthesis where stereochemical integrity at the C6 position is essential for downstream biological activity .

Fluorine Positional Isomer Comparison in Metabolic Stability Assays

In drug discovery programs employing fluorine scanning to optimize metabolic stability, the target para-fluoro compound can be directly compared with its meta-fluoro positional isomer (CAS 920801-69-0) in microsomal or hepatocyte stability assays [1]. The distinct fluorine positions enable the evaluation of electronic effects on CYP450-mediated oxidation rates. The para-fluoro substitution is class-level inferred to provide superior metabolic blockade at the phenyl ring's most electron-rich position, a hypothesis testable through direct comparative incubation studies between these two commercially available isomers [1].

Synthetic Intermediate Requiring N-Protection for Selective Functionalization

The 4-methoxybenzyl group on the morpholinone nitrogen functions as a protecting group, enabling selective reactions at the 6-position or on the morpholinone carbonyl [2]. This differentiates the compound from the N-unsubstituted analog (CAS 920801-67-8), where the free NH would compete in nucleophilic or oxidative transformations. The 4-methoxybenzyl group can be cleaved under oxidative conditions (e.g., CAN) or acidic conditions to reveal the free morpholin-3-one NH for subsequent derivatization, making this compound a versatile intermediate in multi-step synthetic routes toward kinase inhibitor scaffolds [2].

Halogen-Dependent Binding Mode Analysis in Crystallography or Computational Docking

The distinct halogen properties of the 4-fluorophenyl group (smaller vdW radius, higher electronegativity, lower lipophilicity) compared to chlorophenyl analogs (CAS 1803584-60-2) make this compound valuable for halogen-dependent SAR studies [3]. In protein crystallography or computational docking, the fluoro substituent can participate in orthogonal multipolar interactions with backbone carbonyls or serve as a hydrogen bond acceptor, while the smaller size minimizes steric clashes. Direct comparison of co-crystal structures between fluoro and chloro analogs can reveal halogen-specific binding mode differences that inform lead optimization decisions [3].

Quote Request

Request a Quote for (6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.